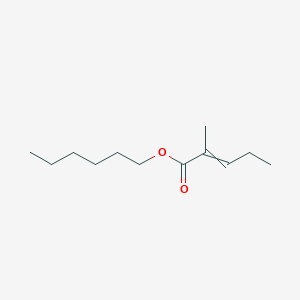
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C12H12O2S2 It is characterized by the presence of a 1,3-benzodithiol group attached to the 3-position of 2,4-pentanedione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-yl with 2,4-pentanedione under specific conditions. One common method involves the use of a base to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which 2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- exerts its effects involves interactions with molecular targets and pathways. The 1,3-benzodithiol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, making the compound useful for studying enzyme mechanisms and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a 1,3-benzodithiol group.
2,4-Pentanedione, 3-(phenylmethyl)-: Contains a phenylmethyl group in place of the 1,3-benzodithiol group.
Uniqueness
2,4-Pentanedione, 3-(1,3-benzodithiol-2-yl)- is unique due to the presence of the 1,3-benzodithiol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
59375-99-4 |
|---|---|
Molecular Formula |
C12H12O2S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
3-(1,3-benzodithiol-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H12O2S2/c1-7(13)11(8(2)14)12-15-9-5-3-4-6-10(9)16-12/h3-6,11-12H,1-2H3 |
InChI Key |
XWAJILJLPYYWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1SC2=CC=CC=C2S1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



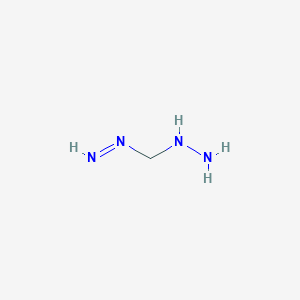
![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
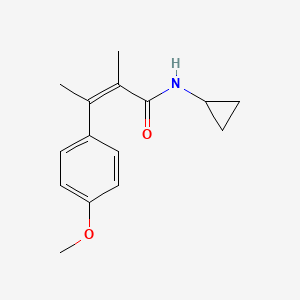
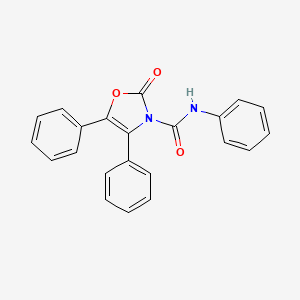
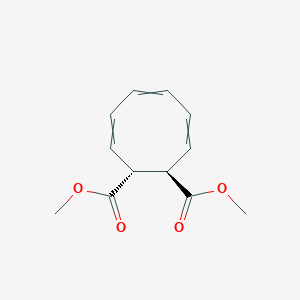
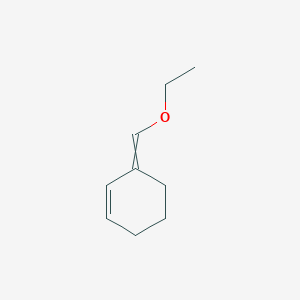
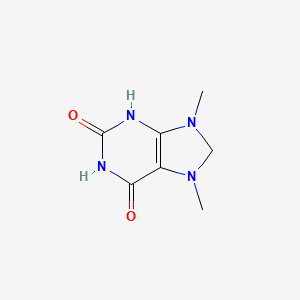
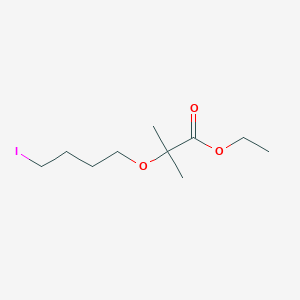
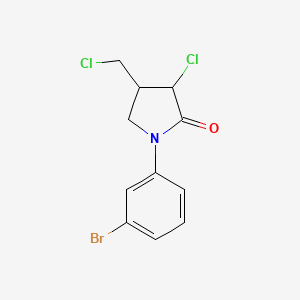
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
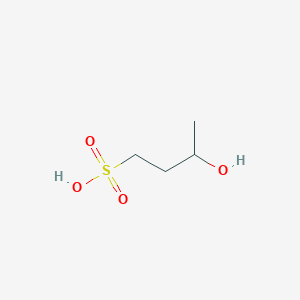
![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
